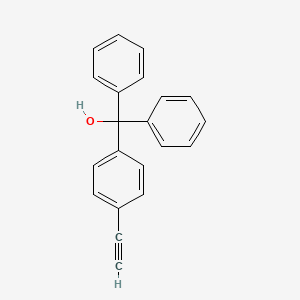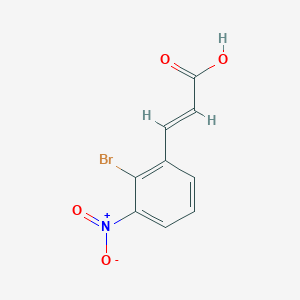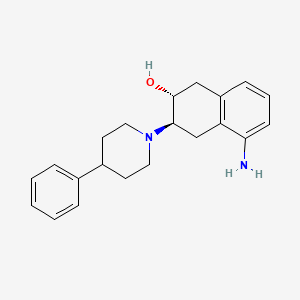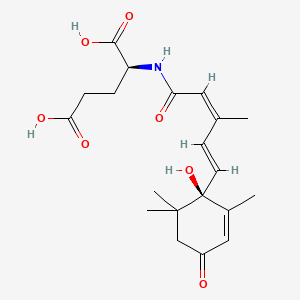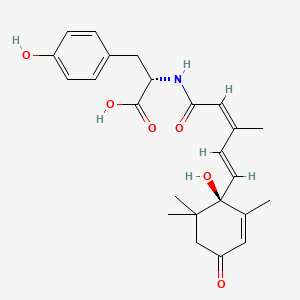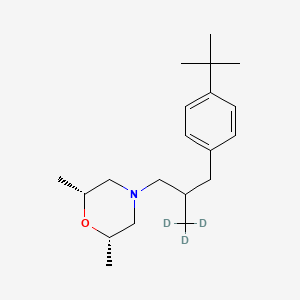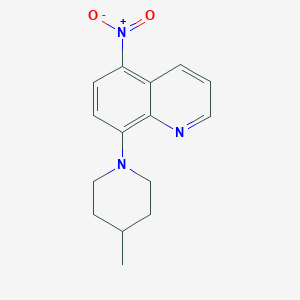
8-(4-Methylpiperidin-1-yl)-5-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Methylpiperidin-1-yl)-5-nitroquinoline is a heterocyclic organic compound that features a quinoline core substituted with a nitro group at the 5-position and a 4-methylpiperidin-1-yl group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the substitution reaction where the 4-methylpiperidin-1-yl group is introduced at the 8-position through nucleophilic substitution or palladium-catalyzed coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or a catalyst are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 8-(4-Methylpiperidin-1-yl)-5-aminoquinoline .
科学研究应用
8-(4-Methylpiperidin-1-yl)-5-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects .
相似化合物的比较
8-(4-Methylpiperidin-1-yl)-5-aminoquinoline: A reduced form with an amino group instead of a nitro group.
4-Methylpiperidin-1-yl-1,3,5-triazine: A structurally related compound with a triazine core.
Piperidine derivatives: Various piperidine-containing compounds with different substituents.
Uniqueness: 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidine moiety makes it a versatile compound for various applications .
属性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
8-(4-methylpiperidin-1-yl)-5-nitroquinoline |
InChI |
InChI=1S/C15H17N3O2/c1-11-6-9-17(10-7-11)14-5-4-13(18(19)20)12-3-2-8-16-15(12)14/h2-5,8,11H,6-7,9-10H2,1H3 |
InChI 键 |
ABDSNJJYMMKJBF-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


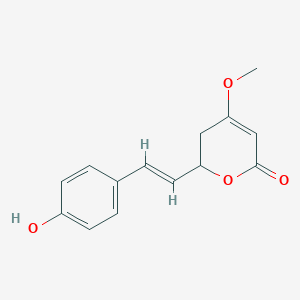
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)

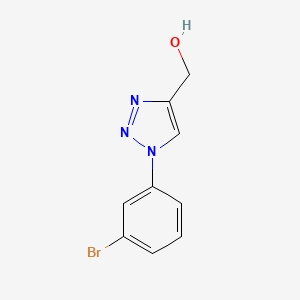
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
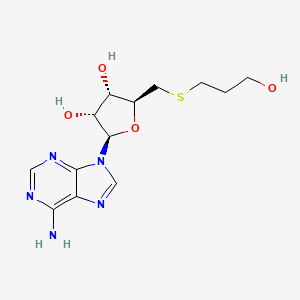
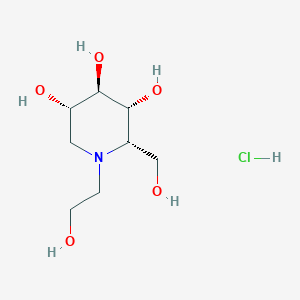
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
